4-Ethoxy-3-fluoro-5-methoxybenzoic acid
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Overview
Description
4-Ethoxy-3-fluoro-5-methoxybenzoic acid is an organic compound belonging to the benzoic acid family It is characterized by the presence of ethoxy, fluoro, and methoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is through electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution reactions with appropriate reagents to introduce the desired substituents .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-3-fluoro-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluoro and methoxy groups enable nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in suitable solvents are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
4-Ethoxy-3-fluoro-5-methoxybenzoic acid has several applications in scientific research:
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-fluoro-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biological processes, making the compound useful in various biochemical studies .
Comparison with Similar Compounds
- 3-Fluoro-4-methoxybenzoic acid
- 2-Fluoro-6-methoxybenzoic acid
- 5-Fluoro-2-methoxybenzoic acid
- 4-Fluoro-2-methylbenzoic acid
Uniqueness: 4-Ethoxy-3-fluoro-5-methoxybenzoic acid is unique due to the specific arrangement of its substituents, which can impart distinct chemical and biological properties. The presence of both ethoxy and methoxy groups, along with the fluoro substituent, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C10H11FO4 |
---|---|
Molecular Weight |
214.19 g/mol |
IUPAC Name |
4-ethoxy-3-fluoro-5-methoxybenzoic acid |
InChI |
InChI=1S/C10H11FO4/c1-3-15-9-7(11)4-6(10(12)13)5-8(9)14-2/h4-5H,3H2,1-2H3,(H,12,13) |
InChI Key |
HCJLZSNJILVQIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)C(=O)O)OC |
Origin of Product |
United States |
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